molecular formula C19H29NS2Sn B12505700 trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

Cat. No.: B12505700
M. Wt: 454.3 g/mol
InChI Key: BXFRYLOQSRANMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is a complex organotin compound It features a unique tricyclic structure with sulfur, nitrogen, and tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the tin atom.

    Substitution: The stannane moiety can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism by which trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include disruption of normal cellular processes or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is unique due to its specific combination of a trimethylstannyl group and an octyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H29NS2Sn

Molecular Weight

454.3 g/mol

IUPAC Name

trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

InChI

InChI=1S/C16H20NS2.3CH3.Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;/h8-9,11H,2-7,10H2,1H3;3*1H3;

InChI Key

BXFRYLOQSRANMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.